2,5-Dichloro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide
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Overview
Description
2,5-Dichloro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide is a complex organic compound that features a thiazole ring, a thiadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide typically involves multi-step reactions. The process begins with the preparation of the thiazole and thiadiazole rings, followed by their coupling with the benzamide group. Common synthetic methods include:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the benzamide group.
Nucleophilic Substitution:
Coupling Reactions: The final step involves coupling the thiazole and thiadiazole rings with the benzamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or hydroxyl groups .
Scientific Research Applications
2,5-Dichloro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its biological activity and potential therapeutic uses.
Industrial Applications: It is utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of key enzymes disrupts metabolic pathways, leading to cell death or the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiazole: Shares the thiazole ring but lacks the thiadiazole and benzamide groups.
2,5-Dichlorobenzamide: Contains the benzamide group but lacks the thiazole and thiadiazole rings.
Uniqueness
2,5-Dichloro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide is unique due to its combination of thiazole, thiadiazole, and benzamide groups, which confer distinct chemical and biological properties. This structural complexity enhances its potential for diverse applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C15H11Cl2N5O2S3 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H11Cl2N5O2S3/c1-7-5-25-13(18-7)19-11(23)6-26-15-22-21-14(27-15)20-12(24)9-4-8(16)2-3-10(9)17/h2-5H,6H2,1H3,(H,18,19,23)(H,20,21,24) |
InChI Key |
ZWMWDKQQEZRLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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